An In-depth Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
An In-depth Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a fluorinated biphenyl derivative, is a key chemical intermediate in the synthesis of Flurbiprofen.[1][2][3][4] Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, known for its analgesic and anti-inflammatory properties.[5][6] Understanding the fundamental properties of this precursor is crucial for process optimization, impurity profiling, and the overall quality control of Flurbiprofen synthesis. This guide provides a comprehensive overview of the core physicochemical and structural properties of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The unambiguous identification of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is fundamental for any scientific investigation. Its chemical structure is characterized by a biphenyl backbone with a fluorine atom at the 2-position of one phenyl ring and an acetic acid moiety at the 4-position of the same ring.
Key Identifiers:
| Identifier | Value |
| CAS Number | 5001-96-7[1][2][7] |
| Molecular Formula | C₁₄H₁₁FO₂[1][8] |
| Molecular Weight | 230.23 g/mol [1][2][8] |
| IUPAC Name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid[8] |
| Synonyms | (2-Fluoro-4-biphenyl)acetic Acid, 2-Fluoro-4-biphenylylacetic Acid, α-desmethyl Flurbiprofen[1][9] |
Physicochemical Properties
The physicochemical properties of a synthetic intermediate are critical for process development, dictating factors such as reaction kinetics, solubility, and purification strategies.
Summary of Physicochemical Data:
| Property | Value | Source |
| Melting Point | 140-142°C | [1] |
| Appearance | Slightly Yellow Solid | [4] |
| Storage Temperature | Sealed in dry, Room Temperature | [1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While publicly available experimental spectra for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid are scarce, chemical suppliers often provide this data with purchased samples, typically including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]
Expected Spectroscopic Features:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl rings, with splitting patterns influenced by the fluorine substituent. A singlet or a multiplet for the methylene protons of the acetic acid group would also be present.
-
¹³C-NMR: The carbon NMR would display distinct signals for the fourteen carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings, with the carbon attached to the fluorine atom showing a characteristic coupling.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 230.23 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and several bands corresponding to the C=C stretching of the aromatic rings and the C-F stretch.
Synthesis and Role as a Flurbiprofen Intermediate
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is primarily known as a crucial intermediate in the industrial synthesis of Flurbiprofen.[1][2][3][4] The synthesis of Flurbiprofen typically involves the introduction of a propionic acid moiety to the 2-fluoro-4-biphenyl core. The acetic acid derivative serves as a precursor that can be further elaborated to the final propionic acid drug substance.
The general synthetic pathway to Flurbiprofen often involves the creation of the 2-fluorobiphenyl scaffold, followed by the introduction of the acidic side chain. 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid represents a key milestone in this process before the final α-methylation step to yield Flurbiprofen.
Caption: Synthetic relationship of the target compound to Flurbiprofen.
Analytical Methodologies
The quality control of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid as a pharmaceutical intermediate relies on robust analytical methods to determine its purity and identify any process-related impurities.
A typical analytical workflow would include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and quantifying any impurities. A reversed-phase method with UV detection is commonly employed.
-
Spectroscopic Identification: As mentioned earlier, NMR, MS, and IR are used to confirm the identity and structure of the compound.
-
Residual Solvent Analysis: Gas Chromatography (GC) is often used to detect and quantify any residual solvents from the synthesis process.
Caption: Analytical workflow for quality control.
Safety and Handling
Based on available safety data, 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is considered a hazardous substance.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water, and medical attention should be sought.
Conclusion
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is a fundamentally important intermediate in the synthesis of the widely used NSAID, Flurbiprofen. While detailed, publicly available research on its intrinsic biological activity is limited, a thorough understanding of its chemical and physical properties is paramount for the efficient and controlled manufacturing of its pharmaceutically active derivative. This guide has consolidated the available technical information on its identity, properties, synthesis, and handling, providing a valuable resource for professionals in the field of pharmaceutical development and chemical synthesis. Further research into the specific properties of this compound could lead to improved synthetic routes and a better understanding of the impurity profile of Flurbiprofen.
References
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(2-FLUORO-4-BIPHENYL)ACETIC ACID CAS#: 5001-96-7. (n.d.). Retrieved January 8, 2026, from [Link]
-
(S)-2-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetic acid Request for Quotation - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]
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Flurbiprofen EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved January 8, 2026, from [Link]
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α-desmethyl Flurbiprofen | 5001-96-7 - SynThink Research Chemicals. (n.d.). Retrieved January 8, 2026, from [Link]
-
2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
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2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]
-
Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
-
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. (2022, January 17). Retrieved January 8, 2026, from [Link]
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(+-)-2-fluoro-alpha-methyl-4-biphenylacetic acid - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]
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Fluoroacetic acid - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]
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[1,1'-Biphenyl]-4-acetic acid, 2-fluoroethyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved January 8, 2026, from [Link]
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Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]
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